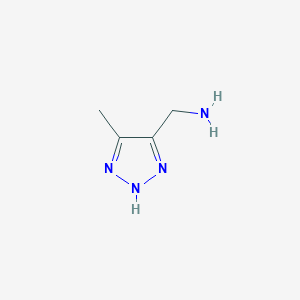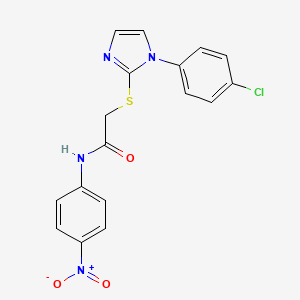
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound notable for its unique molecular structure and potential applications across various scientific fields. This compound features a cyclopentyl group, a cyclobutanecarboxamide moiety, and a pyrazolyl ring with a trifluoromethyl substituent. Such complexity imbues the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves several steps:
Preparation of 3-(trifluoromethyl)-1H-pyrazole: : The pyrazole ring is synthesized via cyclization of a hydrazine derivative with a β-dicarbonyl compound, followed by trifluoromethylation.
Formation of the Cyclobutanecarboxamide Core: : Cyclobutanecarboxylic acid is converted to its acyl chloride form, which then reacts with cyclopentylamine to yield the cyclobutanecarboxamide intermediate.
Coupling Reaction: : The pyrazole and cyclobutanecarboxamide intermediates are coupled using standard amidation conditions, typically involving carbodiimide-based coupling reagents.
Industrial Production Methods
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial. Flow chemistry techniques and continuous synthesis processes may be employed to enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding N-oxide derivatives.
Reduction: : Reduction reactions may lead to the hydrogenation of the pyrazole ring.
Substitution: : Nucleophilic substitution reactions, particularly at the pyrazole ring and amide moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Alkoxides, amines, and halides.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Fully or partially hydrogenated pyrazole rings.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has broad applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industry: : Utilized in the development of agrochemicals and material science due to its stability and reactivity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or activating their biological functions.
Pathways Involved: : The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, potentially influencing various cellular pathways.
Comparison with Similar Compounds
Compared to structurally similar compounds, such as other cyclobutanecarboxamides and pyrazoles, N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to the trifluoromethyl group, which imparts distinct electronic properties and metabolic stability.
List of Similar Compounds
N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)cyclobutanecarboxamide
Its uniqueness lies in the combination of cyclobutane and pyrazole moieties with a trifluoromethyl substituent, rendering it a compound of significant interest in various research domains.
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c17-16(18,19)14-8-9-21(20-14)10-11-22(13-6-1-2-7-13)15(23)12-4-3-5-12/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCQTPSQJTVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2908198.png)






![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2908209.png)





![N-(4-chloro-3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2908221.png)
